trans-2-Chlorocyclohexanol

Catalog No.
S15315166
CAS No.
6628-80-4
M.F
C6H11ClO
M. Wt
134.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Chlorocyclohexanol

CAS Number

6628-80-4

Product Name

trans-2-Chlorocyclohexanol

IUPAC Name

(1R,2R)-2-chlorocyclohexan-1-ol

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

InChI

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1

InChI Key

NYEWDMNOXFGGDX-PHDIDXHHSA-N

Canonical SMILES

C1CCC(C(C1)O)Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)Cl

Trans-2-Chlorocyclohexanol is an organic compound classified as a chlorinated alcohol. Its molecular formula is C6H11ClOC_6H_{11}ClO, and it features a cyclohexane ring with a hydroxyl group (OH-OH) and a chlorine atom (Cl-Cl) positioned at the second carbon in a trans configuration. This stereochemistry results in distinct physical and chemical properties compared to its cis isomer, cis-2-chlorocyclohexanol. The trans configuration allows for specific interactions and reactivity patterns that are significant in organic synthesis and biological contexts.

  • Dehydrohalogenation: When treated with strong bases such as sodium hydroxide (NaOH), trans-2-chlorocyclohexanol can undergo elimination to form alkenes or epoxides. The reaction mechanism typically involves the abstraction of a proton from the hydroxyl group, leading to the formation of an alkoxide ion, which then attacks the chlorine atom, resulting in epoxide formation:
    • Reaction:
      trans 2 Chlorocyclohexanol+NaOH1 2 Epoxycyclohexane\text{trans 2 Chlorocyclohexanol}+\text{NaOH}\rightarrow \text{1 2 Epoxycyclohexane}
    This reaction contrasts with the cis isomer, which leads to different products due to steric hindrance .
  • Nucleophilic Substitution: Trans-2-chlorocyclohexanol can also participate in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles, forming different alcohol derivatives.
  • Hydrolysis: Under acidic conditions, trans-2-chlorocyclohexanol can hydrolyze to yield cyclohexanol and hydrochloric acid.

Trans-2-Chlorocyclohexanol can be synthesized through several methods:

  • Chlorination of Cyclohexanol: Cyclohexanol can be treated with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second carbon.
  • Nucleophilic Substitution: Starting from trans-2-bromocyclohexanol or other suitable precursors, nucleophilic substitution reactions can yield trans-2-chlorocyclohexanol.
  • Reduction of Ketones: The reduction of 2-chlorocyclohexanone using reducing agents such as lithium aluminum hydride can also produce trans-2-chlorocyclohexanol.

Trans-2-Chlorocyclohexanol finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
  • Industrial Uses: As a chlorinated alcohol, it may be used in manufacturing processes requiring solvents or chemical intermediates.

Interaction studies involving trans-2-chlorocyclohexanol focus on its hydrogen bonding capabilities and conformational stability. Research indicates that hydrogen bonding plays a significant role in stabilizing its structure in solution, influencing its reactivity and interaction with other molecules .

Additionally, studies have shown that the presence of the chlorine atom affects the compound's solubility and interaction with biological membranes, potentially impacting its biological activity.

Trans-2-Chlorocyclohexanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

CompoundStructureUnique Features
Cis-2-ChlorocyclohexanolChlorine and hydroxyl groups are cisDifferent reactivity due to steric hindrance
1-Chloro-2-cyclohexanolChlorine at position 1Exhibits different chemical properties
CyclohexanolNo halogen substituentActs as a baseline for comparing chlorinated derivatives
1,2-EpoxycyclohexaneEpoxide formed from trans isomerHighly reactive due to strained three-membered ring

Trans-2-Chlorocyclohexanol is unique among these compounds due to its specific stereochemistry and resultant reactivity patterns. Its ability to form epoxides selectively distinguishes it from both cis isomers and other chlorinated alcohols.

Evolution of Halohydrin Synthesis

The systematic study of halohydrins began with early 20th-century investigations into epoxide ring-opening reactions. Researchers observed that cyclic ethers reacted with halogenating agents to produce vicinal halohydrins, with stereochemical outcomes dependent on reaction conditions. The development of bromonium ion intermediates as key transition states in the 1950s revolutionized understanding of anti addition stereochemistry, particularly in cyclohexene systems.

trans-2-Chlorocyclohexanol emerged as a model compound due to its well-defined chair conformation and axial-equatorial substituent relationships. Early synthesis methods employed chloramine-T trihydrate and sulfuric acid in acetone-water mixtures, achieving yields exceeding 98% with excellent stereochemical control. This protocol demonstrated how solvent polarity influences halonium ion stability and nucleophilic attack trajectories.

Conformational Analysis Breakthroughs

X-ray crystallography studies in the 1980s revealed that trans-2-Chlorocyclohexanol adopts a chair conformation with both substituents in axial positions. This unexpected geometry challenged classical steric arguments and prompted reevaluation of anomeric effects in halocyclohexanols. Nuclear magnetic resonance (NMR) analyses showed distinct coupling patterns between the chlorine and hydroxyl-bearing carbons (J = 8.2 Hz), confirming trans-diaxial configuration.

The compound's stability under various conditions made it ideal for studying:

  • Halogen-hydroxyl dipole interactions in chair conformers
  • Solvation effects on axial vs equatorial preference
  • Ring-flipping kinetics in substituted cyclohexanes

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

134.0498427 g/mol

Monoisotopic Mass

134.0498427 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

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